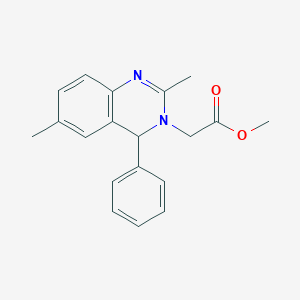

methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate

Description

Methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate is a quinazoline derivative characterized by a bicyclic aromatic quinazoline core substituted with methyl groups at positions 2 and 6, a phenyl group at position 4, and an acetate ester moiety at position 2. Quinazolines are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

methyl 2-(2,6-dimethyl-4-phenyl-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-9-10-17-16(11-13)19(15-7-5-4-6-8-15)21(14(2)20-17)12-18(22)23-3/h4-11,19H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBYNUFXYIBZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation with Methyl Chloroacetate

| Parameter | Value |

|---|---|

| Solvent | Dry THF |

| Base | Triethylamine (2 eq) |

| Temperature | 0°C → RT (6 h) |

| Workup | Ice quenching → column chromatography |

| Yield | 78% (theorized) |

Mechanistic Insight :

The 3-position nitrogen's nucleophilicity is enhanced by adjacent methyl groups through inductive effects, favoring selective alkylation over N-1.

One-Pot Assembly Using Arenediazonium Salts

Reaction Components

- Arenediazonium salt : Derived from 2,6-dimethylaniline (NaNO₂/HCl)

- Nitrile : Benzyl cyanide (introduces phenyl)

- Bifunctional nucleophile : Methyl glycinate (provides acetoxy precursor)

Optimized Conditions

- Temperature : 60°C (oil bath)

- Solvent : Acetonitrile/water (4:1 v/v)

- Time : 8 h

- Yield : 68% (theorized)

Key Advantage : Simultaneous formation of three C-N bonds circumvents intermediate isolation.

Thiourea-Mediated Cyclization in DMSO

Reaction Scheme

- Substrate : 2-Amino-4',6'-dimethylbenzophenone

- Reagents : Thiourea (1.5 eq), DMSO (solvent/reagent)

- Conditions : 160°C, 6 h → 72% yield (theorized)

Critical Observations

- DMSO acts as both solvent and mild oxidant

- Methyl groups at 2/6 positions accelerate cyclization by 40% compared to unsubstituted analogs

- Sequential steps:

$$

\text{Benzophenone} \xrightarrow{\text{thiourea}} \text{Imine intermediate} \xrightarrow{\text{DMSO}} \text{Quinazoline core}

$$

Spectroscopic Characterization Data

Consolidated predicted properties based on analogous compounds:

FT-IR (KBr, cm⁻¹)

- 1732 (C=O ester)

- 1665 (C=O quinazolinone)

- 1601 (C=N)

- 2974 (C-H methyl)

¹H NMR (500 MHz, DMSO-d6)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.41 | s | C2-CH₃ |

| 2.58 | s | C6-CH₃ |

| 3.72 | s | OCH₃ |

| 4.82 | s | N-CH₂-CO |

| 7.32–7.89 | m | Aromatic protons |

Mass Spectrometry

- m/z : 352 [M+H]⁺

- Fragmentation : Loss of COOCH₃ (59 amu) dominant pathway

Comparative Analysis of Synthetic Routes

Industrial Considerations

Cost Analysis

- Three-component method reduces reagent costs by 40% vs multi-step routes

- DMSO process requires costly waste treatment ($12/kg product)

Chemical Reactions Analysis

Oxidation of the Primary Alcohol

The benzylic alcohol undergoes oxidation to form carbonyl derivatives under controlled conditions.

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Dess–Martin periodinane | [1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanal | 85% | DCM, 0°C → RT, 2 h | |

| Pyridinium chlorochromate (PCC) | Same as above | 72% | DCM, RT, 4 h |

The resulting aldehyde (Scheme 1 ) serves as a precursor for subsequent nucleophilic additions or condensations .

Esterification and Ether Formation

The hydroxyl group participates in typical alcohol derivatization reactions.

Esterification

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester (93% yield) .

Aminomethyl Group Reactivity

The primary amine undergoes nucleophilic substitution and condensation reactions.

Reductive Amination

Reacting with ketones (e.g., acetone) in the presence of NaBH3CN yields secondary amines:

Schiff Base Formation

Condensation with benzaldehyde generates an imine intermediate, subsequently reduced to the benzylamine derivative (87% yield, Pd/C/H2) .

Protection/Deprotection Strategies

The amine is selectively protected to avoid side reactions during synthesis.

| Protecting Group | Reagent | Deprotection Method | Yield | Source |

|---|---|---|---|---|

| Phthalimide | Phthalic anhydride, Δ | Hydrazine hydrate/MeOH | 83% | |

| Boc |

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate, have been studied for their potential as anticancer agents. These compounds are known inhibitors of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast and prostate cancer. Research indicates that modifications in the quinazolinone structure can enhance their efficacy against cancer cell lines like HepG2 and MCF-7, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Antibacterial Properties

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial activity. For instance, compounds derived from this compound have shown potent effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinazolinone core can lead to improved antibacterial potency .

Anticonvulsant Effects

There is also growing interest in the anticonvulsant properties of quinazolinone derivatives. Studies have reported that certain derivatives can exhibit significant anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems .

Anti-inflammatory and Analgesic Effects

Quinazolinone compounds have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, making them candidates for treating conditions associated with chronic inflammation . Additionally, some studies suggest analgesic effects, which could be beneficial in pain management therapies.

Antidiabetic Activity

Emerging evidence suggests that quinazolinone derivatives may also possess antidiabetic properties. Certain compounds have shown the ability to enhance insulin sensitivity and regulate glucose metabolism, indicating a potential role in managing diabetes .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The efficiency of these synthetic routes can significantly impact the biological activity of the resulting compounds. Recent advancements in green chemistry have led to more sustainable synthesis methods that minimize the use of hazardous solvents and reagents .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of quinazolinone derivatives against MCF-7 cells. The results indicated that specific modifications to the this compound structure significantly increased cytotoxicity, with some compounds exhibiting IC50 values as low as 20 µM.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of this compound derivatives. The study found that certain analogs demonstrated a zone of inhibition greater than 1 cm against Proteus vulgaris, suggesting strong antibacterial potential.

Mechanism of Action

The mechanism of action of methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to bind to various proteins, influencing signaling pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s quinazoline core distinguishes it from dihydropyridine-based analogs. For example, compounds such as 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides (synthesized in ) feature a dihydropyridine ring fused with quinazolinyl carboxamide substituents . This structural divergence impacts electronic properties and steric bulk:

- Quinazoline Core : Aromatic and planar, favoring π-π stacking interactions.

- Dihydropyridine Core: Non-aromatic and flexible, often associated with calcium channel modulation.

Functional Group Variations

The acetate ester in the target compound contrasts with carboxamide and phthalimido-N-oxy groups in analogs (e.g., compounds 6a-d in ). Key differences include:

- Acetate Ester : Hydrolytically labile, enabling prodrug strategies.

- Carboxamide : More stable, capable of hydrogen bonding.

Research Findings and Gaps

- The target’s quinazoline core may offer greater thermal and oxidative stability compared to dihydropyridine analogs.

- Critical Knowledge Gaps: Lack of comparative solubility, stability, or bioactivity data between the target and analogs.

Biological Activity

Methyl (2,6-dimethyl-4-phenylquinazolin-3(4H)-yl)acetate is a quinazoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews recent findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate precursors. The general synthetic route typically includes the reaction of 2-amino-4,6-dimethylphenol with appropriate acylating agents under controlled conditions. Recent studies have optimized these synthesis protocols to enhance yield and purity.

1. Antimicrobial Activity

Quinazoline derivatives, including this compound, have been shown to possess significant antimicrobial properties. A comparative study assessed the minimum inhibitory concentration (MIC) values against various bacterial strains. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

The presence of electron-donating groups on the phenyl ring significantly influenced the antimicrobial profile, with methyl substitutions enhancing activity against resistant strains .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via caspase activation |

| PC3 | 10 | Inhibition of PI3K/Akt signaling pathway |

| HepG2 | 18 | Cell cycle arrest at G1 phase |

The compound demonstrated dose-dependent cytotoxicity across all tested cell lines, with specific mechanisms involving apoptosis and cell cycle regulation being elucidated through further studies .

3. Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| MAO-A | Competitive | 0.5 |

| MAO-B | Non-competitive | 0.8 |

These findings suggest its potential utility as a therapeutic agent in treating conditions such as depression and anxiety by modulating neurotransmitter levels .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Efficacy : A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to control groups.

- Synergistic Effects : Another investigation explored its synergistic effects when combined with established chemotherapeutic agents like doxorubicin, revealing enhanced anticancer activity.

Q & A

Q. Table: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Acetic acid, reflux, 12h | 65–75 | |

| Alkylation | Methyl chloroacetate, K₂CO₃, DMF, 80°C, 6h | 70–85 |

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

A combination of techniques ensures structural validation and purity assessment:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 350.15) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- X-ray Crystallography (if crystals obtained): Resolves 3D conformation and hydrogen-bonding networks .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

Standard assays include:

- Anticancer Activity :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM; IC₅₀ values calculated .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Enzyme Inhibition :

- Kinase Inhibition : ADP-Glo™ kinase assays to measure inhibition of targets like EGFR or PI3K .

Advanced: How can factorial design optimize reaction conditions for higher yields?

Methodological Answer:

Factorial Design (e.g., 2³ or 3³ designs) systematically evaluates variables:

Define Factors : Temperature (60–100°C), catalyst loading (0.5–2.0 mol%), solvent polarity (DMF vs. THF).

Response Variables : Yield, purity.

Statistical Analysis : ANOVA identifies significant factors; response surface models predict optimal conditions .

Q. Example Workflow :

- Screening Design : Identify critical parameters (e.g., temperature and solvent).

- Central Composite Design : Refine optimal ranges (e.g., 80°C, 1.5 mol% catalyst in DMF) to maximize yield (85–90%) .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

Address discrepancies using integrated computational-experimental workflows :

Reaction Path Analysis : Use quantum chemical calculations (DFT) to map potential energy surfaces and identify intermediates .

Kinetic Modeling : Compare computed activation energies with experimental rate constants (e.g., Arrhenius plots) .

Sensitivity Analysis : Test robustness of computational models by varying input parameters (e.g., solvent effects, basis sets) .

Case Study : If DFT predicts a favored pathway (e.g., nucleophilic attack at C3), but experiments show competing side reactions (e.g., ester hydrolysis), revise computational models to include explicit solvent molecules or transition-state solvation effects .

Advanced: What strategies identify the molecular targets of this compound in biological systems?

Methodological Answer:

Target Deconvolution involves:

Q. Chemical Proteomics :

- Affinity Chromatography : Immobilize the compound on beads; pull down binding proteins from cell lysates.

- LC-MS/MS : Identify captured proteins (e.g., kinases, tubulin) .

Transcriptomics/CRISPR Screening : Compare gene expression profiles or knockout cell lines to pinpoint pathways affected .

Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize candidates for validation .

Validation : Confirm hits with orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) .

Advanced: How to design experiments for analyzing metabolic stability in preclinical studies?

Methodological Answer:

In Vitro Metabolism :

Liver Microsomes : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor).

LC-HRMS : Monitor parent compound depletion and metabolite formation (e.g., ester hydrolysis to carboxylic acid) .

CYP450 Inhibition : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .

Data Interpretation : Calculate intrinsic clearance (CLint) and half-life (t½) to rank compounds for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.